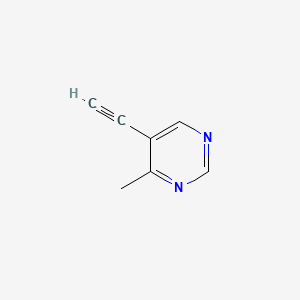
5-Ethynyl-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound, this compound, is characterized by an ethynyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring. It has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Electrophilic Alkylation: The 5-bromopyrimidine undergoes acid-catalyzed electrophilic alkylation with phenols.
Oxidation: The resulting product is then oxidized.
Sonogashira Cross-Coupling: Finally, a palladium-catalyzed Sonogashira cross-coupling reaction is performed to introduce the ethynyl group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
化学反应分析
Types of Reactions
5-Ethynyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position.
Electrophilic Addition: The ethynyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as trifluoromethanesulfonic acid can be used.
Substitution: Organolithium reagents are commonly employed for nucleophilic substitution reactions.
Sonogashira Cross-Coupling: Palladium catalysts and copper co-catalysts are used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
5-Ethynyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 5-Ethynyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the inhibition of enzyme-mediated reactions, which is crucial in its antiviral and anticancer activities .
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: This compound is structurally similar but lacks the ethynyl group.
4-Methylpyrimidine: Similar but without the ethynyl group at the 5-position.
5-Bromopyrimidine: A precursor in the synthesis of 5-Ethynyl-4-methylpyrimidine
Uniqueness
The presence of the ethynyl group at the 5-position makes this compound unique. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other pyrimidine derivatives .
属性
分子式 |
C7H6N2 |
|---|---|
分子量 |
118.14 g/mol |
IUPAC 名称 |
5-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3 |
InChI 键 |
YFBDGGRMNKBGOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=NC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


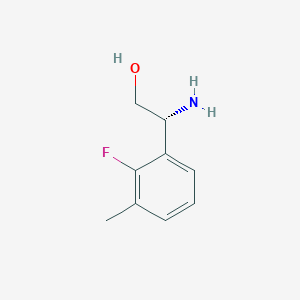
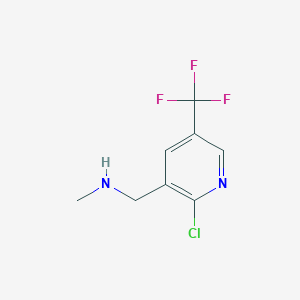
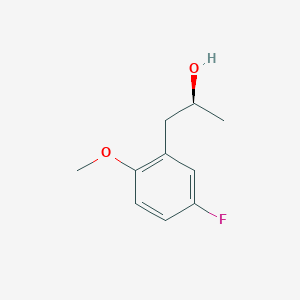
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
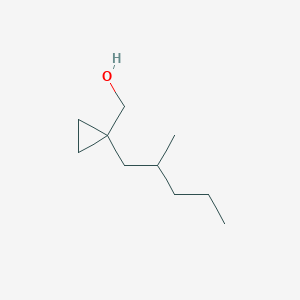
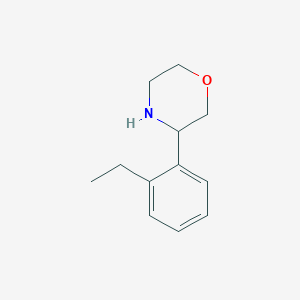
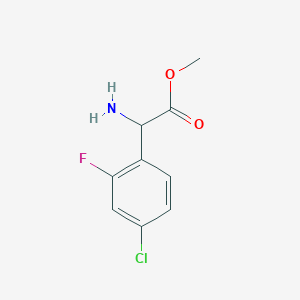
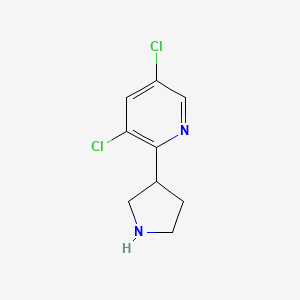
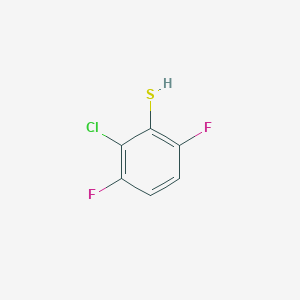
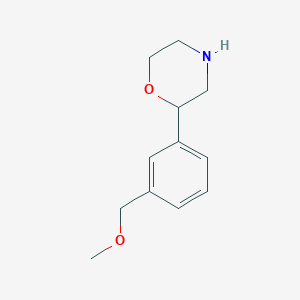
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)
